N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,4-dimethoxybenzamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give clues about its reactivity .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .Scientific Research Applications
Synthetic Chemistry and Drug Development
Research in synthetic chemistry has led to the development of novel compounds with benzamide functionality for potential therapeutic applications. One study focused on the synthesis and characterization of tritium-labeled compounds possessing benzamide functionality, highlighting the role of such compounds in the development of C-C chemokine receptor 1 (CCR1) antagonists (Yang Hong et al., 2015). This process involves tritium/hydrogen exchange, showcasing the importance of benzamides in the synthesis of labeled compounds for pharmacological research.
Additionally, the development of practical and scalable synthetic routes for compounds like YM758 monophosphate, a novel If channel inhibitor, demonstrates the significance of dimethoxybenzamide derivatives in medicinal chemistry (S. Yoshida et al., 2014). Such research emphasizes the efficiency of synthetic routes and the avoidance of unstable intermediates, highlighting the relevance of these compounds in the development of new medications.
Pharmacological Applications
In pharmacology, the exploration of synthetic opioids for their potential as alternatives to opium-based derivatives has included studies on compounds with structural similarities to N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,4-dimethoxybenzamide. The identification of compounds with favorable side-effect profiles, including reduced dependence-producing properties and abuse liability, underscores the ongoing search for novel therapeutic agents (S. Elliott et al., 2016).
Furthermore, the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, such as 1,4-bis(pyrrol-2-yl)-2,5-dimethoxybenzene, reflects the application of dimethoxybenzamide derivatives in materials science (G. Sotzing et al., 1996). This research highlights the potential of these compounds in the development of electrically conducting materials with stable properties.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-5-6-16(9-14(13)2)23-12-15(10-20(23)24)22-21(25)18-8-7-17(26-3)11-19(18)27-4/h5-9,11,15H,10,12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKVTZDEGNJLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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